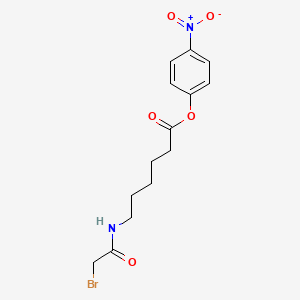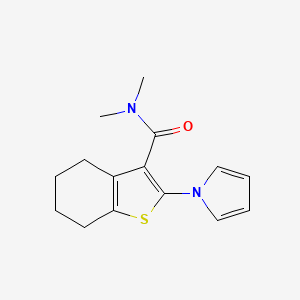
N,N-dimethyl-2-pyrrol-1-yl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-dimethyl-2-pyrrol-1-yl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide: is a synthetic organic compound with potential applications in various fields such as medicinal chemistry, pharmaceuticals, and material sciences. This compound features a unique structure that combines a pyrrole ring, a benzothiophene moiety, and a carboxamide group, making it an interesting subject for chemical research and development.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dimethyl-2-pyrrol-1-yl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pyrrole Ring: This can be achieved through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or primary amines under acidic conditions.
Benzothiophene Formation: The benzothiophene moiety can be synthesized via the Fischer indole synthesis or by cyclization of appropriate thiophene precursors.
Carboxamide Formation:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrole ring, leading to the formation of pyrrole oxides.
Reduction: Reduction reactions can target the carboxamide group, converting it to an amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic reagents like halogens, sulfonyl chlorides, and nitrating agents can be used under acidic or basic conditions.
Major Products
Oxidation: Pyrrole oxides and benzothiophene sulfoxides.
Reduction: Amines and reduced benzothiophene derivatives.
Substitution: Halogenated, sulfonated, or nitrated derivatives of the original compound.
Aplicaciones Científicas De Investigación
N,N-dimethyl-2-pyrrol-1-yl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide: has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets such as enzymes and receptors.
Pharmaceuticals: The compound is explored for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer properties.
Material Sciences: It is investigated for its electronic properties, making it a candidate for organic semiconductors and other electronic materials.
Mecanismo De Acción
The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may bind to enzyme active sites or receptor binding pockets, modulating their activity. The pathways involved can include inhibition of enzyme activity, receptor agonism or antagonism, and interference with cellular signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
N,N-dimethyl-2-pyrrol-1-yl-1-benzothiophene-3-carboxamide: Lacks the tetrahydro moiety, which may affect its chemical reactivity and biological activity.
N,N-dimethyl-2-pyrrol-1-yl-4,5,6,7-tetrahydro-1-benzofuran-3-carboxamide: Contains a benzofuran ring instead of a benzothiophene ring, which can alter its electronic properties and interactions with biological targets.
Uniqueness: : The presence of the tetrahydro moiety in N,N-dimethyl-2-pyrrol-1-yl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide imparts unique steric and electronic properties, potentially enhancing its stability and reactivity compared to similar compounds. This structural feature may also influence its binding affinity and specificity towards biological targets, making it a valuable compound for further research and development.
Propiedades
Fórmula molecular |
C15H18N2OS |
|---|---|
Peso molecular |
274.4 g/mol |
Nombre IUPAC |
N,N-dimethyl-2-pyrrol-1-yl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide |
InChI |
InChI=1S/C15H18N2OS/c1-16(2)14(18)13-11-7-3-4-8-12(11)19-15(13)17-9-5-6-10-17/h5-6,9-10H,3-4,7-8H2,1-2H3 |
Clave InChI |
SUCBJIUTSWEPEJ-UHFFFAOYSA-N |
SMILES canónico |
CN(C)C(=O)C1=C(SC2=C1CCCC2)N3C=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


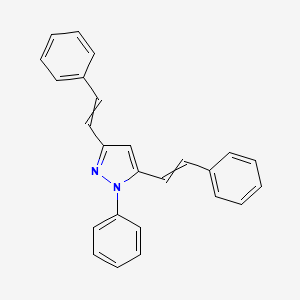
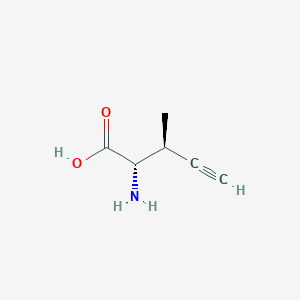
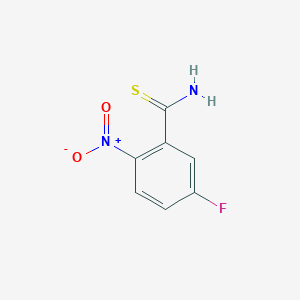
![Acetic acid, [2-(2-methoxyethoxy)ethoxy]-, ethyl ester](/img/structure/B12544375.png)


![1,4-Diazabicyclo[3.2.2]nonane, 4-(4-methoxybenzoyl)-](/img/structure/B12544390.png)
![1,1'-[(2-Methylpropane-1,3-diyl)bis(oxymethylene)]dibenzene](/img/structure/B12544400.png)

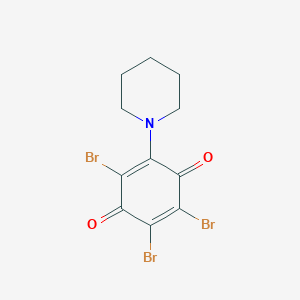
![4-[2-(3,5-Dichlorophenyl)-6-(pyridin-3-yl)pyrimidin-4-yl]benzoic acid](/img/structure/B12544416.png)

